2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The IUPAC name of this compound is derived from its fused imidazo[4,5-b]pyridine core, which serves as the parent structure. The numbering of the bicyclic system begins at the nitrogen atom in the imidazole ring, proceeding through the fused pyridine moiety. Substituents are assigned positions based on this numbering scheme:
- Position 2 and 3 : Methyl groups (-CH₃) attached to the imidazole ring.
- Position 5 : A 3,4,5-trimethoxyphenyl group, where three methoxy (-OCH₃) substituents occupy the 3ʹ, 4ʹ, and 5ʹ positions of the benzene ring.
- Position 7 : A carbohydrazide functional group (-CONHNH₂) on the pyridine ring.
The structural formula (Figure 1) highlights these substituents and their spatial arrangement. The imidazo[4,5-b]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar bicyclic system. The methyl groups at positions 2 and 3 introduce steric bulk, while the trimethoxyphenyl moiety contributes to lipophilicity, potentially enhancing membrane permeability. The carbohydrazide group at position 7 offers hydrogen-bonding capability, which may influence molecular interactions with biological targets.
Molecular Formula : C₂₀H₂₃N₅O₄
Molecular Weight : 421.44 g/mol
Crystallographic Data and Conformational Studies
While experimental crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related imidazopyridine derivatives. For example, analogs such as 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide (PubChem CID: 16760671) exhibit planar fused-ring systems stabilized by π-π stacking and hydrogen-bonding networks.
The trimethoxyphenyl group likely adopts a conformation orthogonal to the imidazopyridine plane to minimize steric clashes, as observed in structurally similar compounds. Computational modeling using density functional theory (DFT) could predict bond angles and torsional strain, particularly around the carbohydrazide moiety, where rotational barriers may influence molecular flexibility.
| Parameter | Hypothesized Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.7 Å |
| Dihedral Angle (Phenyl vs. Core) | 85°–90° |
X-ray diffraction studies would be required to confirm these predictions and elucidate packing arrangements in the solid state.
Comparative Analysis with Related Imidazopyridine Derivatives
The structural uniqueness of 2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide becomes evident when compared to other imidazopyridine-based compounds (Table 1).
Table 1: Structural and Functional Comparison with Analogous Derivatives
Key distinctions include:
- Substituent Positioning : Unlike pyridine-4-carbohydrazide derivatives, the target compound’s substituents are distributed across both rings of the fused system, enabling multi-point interactions.
- Methoxy Group Configuration : The 3,4,5-trimethoxyphenyl group contrasts with the 3,4-dimethoxyphenyl moieties in BAY-61-3606, potentially altering electronic effects and steric demands.
- Functional Group Diversity : The carbohydrazide group distinguishes it from Metrifudil’s purine-based scaffold, which prioritizes nucleobase-like recognition.
These structural variations underscore the compound’s potential for unique biological interactions, warranting further investigation into its physicochemical and pharmacological behavior.
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C18H21N5O4/c1-9-20-15-11(18(24)22-19)8-12(21-17(15)23(9)2)10-6-13(25-3)16(27-5)14(7-10)26-4/h6-8H,19H2,1-5H3,(H,22,24) |
InChI Key |
QXMXNPLJWQPMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C=C2C(=O)NN)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine core.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated trimethoxybenzene derivative and a suitable nucleophile.
Carbohydrazide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin or heat shock proteins, leading to disruption of cellular processes and induction of apoptosis in cancer cells. The trimethoxyphenyl group plays a crucial role in binding to these targets and enhancing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Variations in Imidazo[4,5-b]pyridine Derivatives
The following table compares key structural and physicochemical properties of the target compound with analogues from and :
Solubility and Physicochemical Properties
While exact solubility data are unavailable, molecular weight and substituent trends provide insights:
- VI119 (carbohydrazide): Lower molecular weight (331.38) compared to VI118 (375.39) may improve aqueous solubility, but the hydrazide group’s polarity could complicate membrane permeability.
- Fluorinated Derivatives : The trifluoromethyl group in ’s compound increases molecular weight (411.38) but enhances lipid solubility, favoring blood-brain barrier penetration .
Biological Activity
2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
- Molecular Formula : C18H21N5O4
- Molecular Weight : 371.40 g/mol
- CAS Number : Not specified in the search results.
Synthesis and Structure
The synthesis of 2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves the reaction of various hydrazones with imidazo-pyridine derivatives. The compound features a complex structure that includes an imidazo-pyridine core with multiple substituents that enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to imidazo[4,5-b]pyridines exhibit notable anticancer properties. For instance:
- In Vitro Studies : Various derivatives of imidazo[4,5-b]pyridines have been tested against human cancer cell lines such as LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma). These studies indicate that certain derivatives show significant antiproliferative activity with IC50 values in the sub-micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2 | LN-229 | 0.4 |
| 14 | HCT-116 | 0.7 |
| 17 | NCI-H460 | 0.58 |
The mechanism through which 2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound has shown to inhibit cell growth in various cancer types by inducing apoptosis.
- Targeting Specific Pathways : It appears to affect key signaling pathways associated with cancer cell survival and proliferation.
Antibacterial Activity
While the primary focus has been on anticancer properties, some derivatives of imidazo[4,5-b]pyridine have shown moderate antibacterial activity against strains such as E. coli at higher concentrations (MIC ~32 µM) . However, the specific antibacterial efficacy of the compound remains less documented.
Case Studies
- Study on Antiproliferative Effects : A study evaluating a series of imidazo[4,5-b]pyridine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
- Molecular Docking Studies : Molecular modeling and docking studies have suggested that the compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
